Home > Products > Screening Compounds P102919 > 2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one
2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one - 359821-44-6

2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one

Catalog Number: EVT-3398853
CAS Number: 359821-44-6
Molecular Formula: C12H17N3O
Molecular Weight: 219.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2RS,3RS)-5-Amino-3-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol:

  • Compound Description: This compound is a crucial precursor in the synthesis of benzovesamicol analogs, which are being investigated for their potential in Alzheimer's disease diagnosis. [] It shares the 4-phenylpiperazine moiety with the target compound. The powder X-ray diffraction analysis of this compound revealed a chair conformation for the piperazine ring and a half-chair conformation for the cyclohexene ring. []
  • Relevance: This compound exhibits significant structural similarity to 2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one due to the presence of the 4-phenylpiperazine group in both structures. [] The difference lies in the replacement of the ethanone moiety with a tetrahydronaphthalenol group. This structural alteration likely influences its pharmacological properties, leading to its application in Alzheimer's disease research.

(S)-6-((2-(4-Phenylpiperazin-1-yl)ethyl)(propyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol:

  • Compound Description: This compound, along with its analogs, displays activity as a dopamine D2 and D3 receptor ligand. [] It exhibits therapeutic potential in the context of Parkinson's disease (PD). []

1-[3-(4-Phenylpiperazin-1-yl)-propyl]- and 1-[3-(4-phenylpiperidine)-propyl]- 3-aryl-3-alkyl-pyrrolidin-2-one derivatives:

  • Compound Description: This series of compounds, particularly the phenylpiperazine derivatives, were investigated for their antiarrhythmic and antihypertensive properties. [] These derivatives demonstrated affinity for α1-adrenoceptors, with compound 10a, 1-[2-hydroxy-3-(4-phenylpiperazin-l-yl)-propyl]-3-phenyl-3-n-propyl-pyrrolidin-2-one, exhibiting the highest affinity (pKi = 6.43). []
  • Relevance: These derivatives are structurally related to 2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one through the shared 4-phenylpiperazine or the closely related 4-phenylpiperidine moiety. [] The variations in the core structure, particularly the incorporation of a pyrrolidin-2-one ring and a propyl linker, likely contribute to their interactions with α1-adrenoceptors and their subsequent antiarrhythmic and antihypertensive effects.
Overview

2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one is a chemical compound with the molecular formula C12H17N3OC_{12}H_{17}N_{3}O. This compound is notable for its applications across various fields, including medicinal chemistry, biology, and pharmacology. It features a piperazine ring that is substituted with both a phenyl group and an amino group, which enhances its versatility in research and industrial applications.

Source and Classification

This compound falls under the category of piperazine derivatives and is classified as an amino ketone. Its structure allows it to interact with biological systems, making it a candidate for further studies in drug development and synthesis of more complex molecules .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves the reaction of 4-phenylpiperazine with an appropriate amino ketone precursor. A common synthetic route utilizes 2-chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one as an intermediate. This intermediate is reacted with ammonia or another amine to yield the final product. The reaction conditions, such as temperature and solvent choice, are optimized for higher yields in industrial settings .

Industrial Production Methods

In industrial applications, large-scale synthesis employs similar pathways but focuses on maximizing yield and purity. The careful control of reaction conditions is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield various amine derivatives.

Substitution: The amino and phenyl groups can participate in substitution reactions, leading to a variety of substituted products .

Common Reagents and Conditions

For oxidation, common oxidizing agents include potassium permanganate and chromium trioxide. In reduction processes, lithium aluminum hydride and sodium borohydride are frequently used. Substitution reactions often involve halogenating agents and nucleophiles.

Mechanism of Action

The mechanism of action for 2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one primarily involves its interaction with specific receptors or enzymes in biological systems. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The precise pathways depend on the context of its application, particularly in pharmacological research .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one include:

  • Appearance: Typically exists as a solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range.

Chemical Properties

The chemical properties include its solubility in organic solvents and stability under various conditions. The compound's reactivity allows it to participate in diverse chemical transformations, making it useful in synthetic chemistry .

Applications

2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one has numerous scientific applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is investigated for potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Ongoing research explores its therapeutic potential, particularly in drug development targeting neurological disorders .

Industry: It is utilized in producing various chemical products and intermediates, contributing to advancements in synthetic methodologies .

Introduction to Multimodal Therapeutic Strategies in Neurological Disorders

The management of neurological disorders, particularly drug-resistant conditions like epilepsy, has evolved toward multimodal therapeutic strategies that simultaneously target multiple pathological mechanisms. This approach recognizes the complex pathophysiology of neurological diseases, where single-target therapies often prove insufficient. Multimodal interventions integrate pharmacotherapy with neuromodulation techniques, surgical innovations, and behavioral therapies to address the multifaceted nature of these conditions [3] [7]. For epilepsy, where approximately 30% of patients develop drug-resistant forms, this strategy has become particularly crucial [4] [9]. The development of hybrid molecules containing dual pharmacophores represents a promising frontier in neuropharmacology, enabling single chemical entities to modulate multiple therapeutic targets simultaneously [9].

Role of Hybrid Pharmacophores in Drug-Resistant Epilepsy Management

Hybrid pharmacophores combine structural elements from different bioactive molecules into single chemical entities designed to engage multiple molecular targets relevant to disease pathology. In epilepsy management, this approach addresses the complex network dysfunction underlying seizure generation and propagation. Several hybrid molecules have demonstrated enhanced efficacy in preclinical models of drug-resistant epilepsy compared to single-mechanism antiepileptic drugs [9]. For example, the hybrid compound KA-104 incorporates structural elements that enable simultaneous blockade of voltage-gated sodium channels (Nav), L-type calcium channels (Cav1.2), and TRPV1 receptors, resulting in potent broad-spectrum anticonvulsant activity across multiple seizure models including maximal electroshock (MES) and 6Hz tests [9]. This multi-target engagement is particularly advantageous for drug-resistant epilepsy, where the redundancy in seizure-generating pathways often limits the effectiveness of single-target agents.

The structural design of these hybrids often involves strategic combination of known pharmacophoric elements. The phenylpiperazine moiety, present in compounds like 2-amino-1-(4-phenylpiperazin-1-yl)ethan-1-one, serves as a versatile scaffold for hybrid development due to its favorable physicochemical properties and demonstrated CNS activity [2] [9]. Modifications to this core structure, particularly the introduction of electron-withdrawing substituents, have been shown to enhance antiseizure potency [9]. Computational modeling and structure-activity relationship studies have guided the rational design of these hybrids, enabling optimization of target engagement while maintaining drug-like properties suitable for CNS penetration [9].

TRPV1 Antagonism as a Paradigm for Anticonvulsant and Antinociceptive Drug Design

Transient receptor potential vanilloid 1 (TRPV1) channels have emerged as promising therapeutic targets for neurological disorders due to their dual role in seizure modulation and pain perception. TRPV1 channels are nonselective cation channels, predominantly expressed in sensory neurons but also present in key brain regions including the hippocampus and cortex, where they modulate neuronal excitability and synaptic transmission [8] [9]. Activation of TRPV1 channels in the CNS can promote seizure activity, making TRPV1 antagonism a rational strategy for anticonvulsant development [8] [9].

The pharmacophore model for TRPV1 ligands consists of three critical regions:

  • Head region: Typically an aromatic system capable of forming hydrogen bonds and van der Waals interactions
  • Neck region: A hydrogen-bond donor/acceptor linker
  • Tail region: A hydrophobic domain that occupies a specific pocket within the channel [8]

This well-defined pharmacophore has enabled the rational design of novel TRPV1 antagonists with improved selectivity and reduced side effects compared to early compounds. For instance, the flavonoid-based TRPV1 antagonist CX-3 demonstrates potent analgesic activity without the hyperthermia risk associated with earlier antagonists, while additionally exhibiting unexpected hypoglycemic effects relevant to diabetes-related neuropathic pain [5]. Similarly, compounds like BCTC and JNJ-17203212 have served as structural templates for hybrid anticonvulsant development [9]. The integration of TRPV1 antagonism with other mechanisms, such as sodium channel blockade, represents a promising multimodal approach for conditions like epilepsy and neuropathic pain where multiple pathological pathways converge [5] [9].

Table 1: TRPV1 Ligand Pharmacophore Regions and Functional Groups

Pharmacophore RegionFunctionExemplary Chemical Groups
Head (A-region)Hydrogen bonding and aromatic interactionsVanillyl, 3-fluoro-4-(hydroxymethyl)phenyl, 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol
Neck (B-region)Linker with H-bond capabilityAmide, thiourea, urea
Tail (C-region)Hydrophobic pocket occupancy8-methyl-6-nonenoic acid, 4-chlorophenylethyl, 2-(tert-butyl)-4-(3-chlorophenyl)thiazole

Properties

CAS Number

359821-44-6

Product Name

2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one

IUPAC Name

2-amino-1-(4-phenylpiperazin-1-yl)ethanone

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C12H17N3O/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11/h1-5H,6-10,13H2

InChI Key

ZIKLEKHJFFJJOZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.